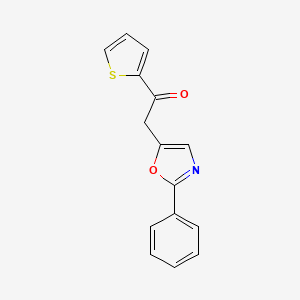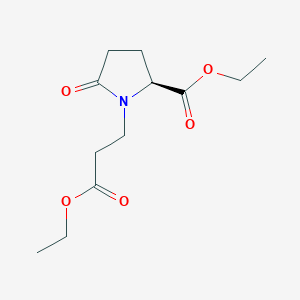![molecular formula C7H8N4O2 B12893508 Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted amidoximes with activated alkynes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method allows for the rapid formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine: Known for its kinase inhibitory activity and potential use in cancer therapy.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
7-Methyl-1H-imidazo[4,5-b]pyridine: Used in various chemical and biological studies.
Uniqueness
Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate is unique due to its specific structural configuration, which combines the properties of both imidazole and pyrazole rings
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl N-(5H-imidazo[1,2-b]pyrazol-7-yl)carbamate |
InChI |
InChI=1S/C7H8N4O2/c1-13-7(12)10-5-4-9-11-3-2-8-6(5)11/h2-4,9H,1H3,(H,10,12) |
InChI Key |
ZPLOCASVZARIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CNN2C1=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


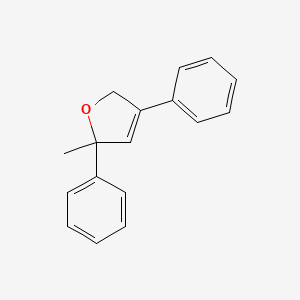
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
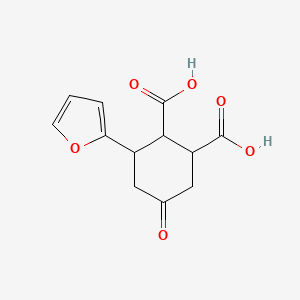
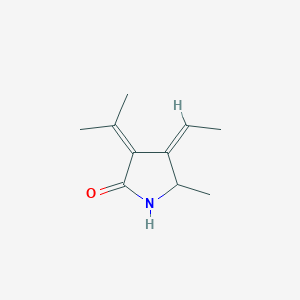
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
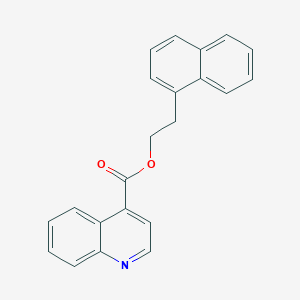

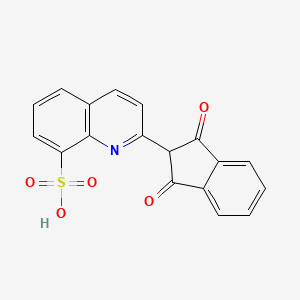
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
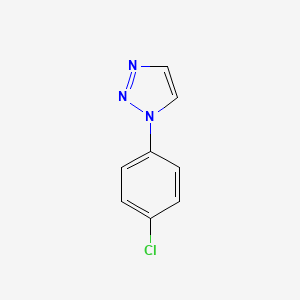

![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
